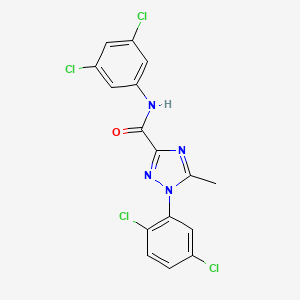

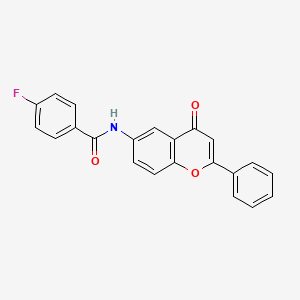

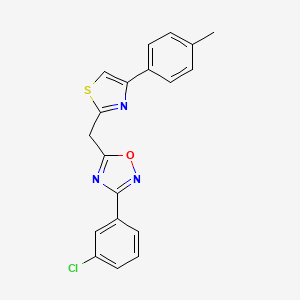

4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

H3 Histamine Receptor Antagonism

Compounds with structural elements similar to "4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzonitrile" have been identified as potent H3 histamine receptor antagonists. These antagonists have shown in vivo efficacy in models of wakefulness, highlighting their potential in treating disorders related to wakefulness and possibly other central nervous system (CNS) functions (Dvorak et al., 2005).

Antimicrobial Activity

The structural framework of this compound, particularly when part of derivatives like sulfonyl piperidines, has been associated with significant antimicrobial activities. Studies have synthesized and evaluated derivatives against bacterial and fungal pathogens, indicating their usefulness in developing new antimicrobials (Vinaya et al., 2009).

β-1,3-Glucan Synthase Inhibition

Research has also explored derivatives for their role in inhibiting β-1,3-glucan synthase, an enzyme critical for the cell wall synthesis of certain pathogenic fungi. This activity suggests a potential application in treating fungal infections, with specific compounds demonstrating efficacy in vivo against Candida glabrata (Ting et al., 2011).

Antioxidant and Anticholinesterase Activity

Studies on sulfonyl hydrazone derivatives incorporating piperidine have shown antioxidant capacity and anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases or managing oxidative stress (Karaman et al., 2016).

Anti-inflammatory and Analgesic Agents

Aromatic sulfonamide derivatives have been synthesized for their potential use as anti-inflammatory and analgesic agents. This research direction underscores the versatility of the sulfonyl piperidine structure in contributing to compounds with significant pharmacological activities (Abbas et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds with a piperidine moiety have been used in the design of drugs against a range of biological targets . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For example, piperidine derivatives have been used as inhibitors for certain kinases, blocking their activity and disrupting cellular signaling pathways .

Biochemical Pathways

For instance, piperidine derivatives have been used in the treatment of diseases like tuberculosis, indicating that they may affect the biochemical pathways involved in bacterial metabolism .

Result of Action

For instance, certain piperidine derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Propiedades

IUPAC Name |

4-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c17-11-13-5-7-15(8-6-13)24(21,22)20-10-2-3-14(12-20)23-16-4-1-9-18-19-16/h1,4-9,14H,2-3,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTELNJKYDKGHIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)